5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features both benzofuran and indole moieties. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic pharmaceuticals . The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring and the indole moiety, followed by their coupling . Common synthetic methods involve:
Copper-mediated and palladium-catalyzed coupling reactions: These are used to form the benzofuran ring.
Iodocyclization: This step is crucial for constructing the indole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale reactions. This includes using high-yield catalysts and efficient purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran or indole rings.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized analogs .
Scientific Research Applications
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections and cancers
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as psoralen and angelicin, known for their antimicrobial and anticancer activities.
Indole derivatives: Including tryptophan and indole-3-acetic acid, which have diverse biological activities.
Uniqueness
What sets 5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its combined benzofuran and indole structure, which may confer unique biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H20BrNO2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C21H20BrNO2/c1-4-23-18-9-8-14(22)10-16(18)17(21(23)24)11-19-13(3)15-7-5-6-12(2)20(15)25-19/h5-10,17H,4,11H2,1-3H3 |
InChI Key |
IJWCRHCAPVBVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C4=CC=CC(=C4O3)C)C |
Origin of Product |
United States |
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